molecular formula C4H6ClNO4 B8743399 4-Chloro-4-oxobutyl nitrate CAS No. 104963-53-3

4-Chloro-4-oxobutyl nitrate

Cat. No.: B8743399
CAS No.: 104963-53-3
M. Wt: 167.55 g/mol
InChI Key: LZORUHRPGJADOA-UHFFFAOYSA-N
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Description

4-Chloro-4-oxobutyl nitrate (C₄H₆ClNO₅) is an organic nitrate ester characterized by a chloro-substituted ketone and a nitrate ester functional group. Structurally, it consists of a four-carbon chain with a chlorine atom and a ketone at the 4-position, terminated by a nitrate group (-ONO₂).

Properties

CAS No.

104963-53-3

Molecular Formula

C4H6ClNO4

Molecular Weight

167.55 g/mol

IUPAC Name

(4-chloro-4-oxobutyl) nitrate

InChI

InChI=1S/C4H6ClNO4/c5-4(7)2-1-3-10-6(8)9/h1-3H2

InChI Key

LZORUHRPGJADOA-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)Cl)CO[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Stability

  • Nitrate Esters vs. Esters/Nitriles: The nitrate group in this compound is more reactive than ester or nitrile groups due to its propensity to release nitric oxide (NO) or undergo hydrolysis. Esters (e.g., ethyl 4-(3-chlorophenyl)-4-oxobutyrate) are generally stable under mild conditions and serve as intermediates in acyl transfer reactions . Nitriles, such as 2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile, exhibit resistance to hydrolysis but can be converted to amines or carboxylic acids via catalytic hydrogenation or hydrolysis .
  • Chloro Substituent Effects : The chlorine atom in all three organic compounds enhances electrophilicity at the ketone, facilitating nucleophilic additions. However, in nitrate esters, this effect may also stabilize the molecule against thermal decomposition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-4-oxobutyl nitrate, and how can purification challenges be addressed?

  • Methodology : Synthesis often involves nitration and chlorination steps. For analogous nitrile-containing compounds (e.g., 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile), refluxing with reagents like Cs₂CO₃ in dioxane and using Me₃SiCN as a nitrile source is effective . Purification typically employs flash column chromatography (e.g., silica gel with PE–EtOAc gradients) and recrystallization via vapor diffusion (e.g., petroleum ether/ethyl acetate) to obtain high-purity crystals .

Q. How can nitrate content in compounds like this compound be reliably quantified?

  • Methodology : Calorimetric assays using phenol-2,4-disulphonic acid followed by ammonia classification are standard for nitrate quantification. The yellow color intensity is measured against calibrated standards . For volatile nitrates (e.g., aerosol nitrates), mitigate evaporation losses by optimizing sampling conditions (e.g., low-temperature storage, inert matrices) .

Q. What stability considerations are critical for handling this compound in experimental settings?

  • Methodology : Store the compound at low temperatures (e.g., -20°C) to prevent decomposition. Avoid exposure to incompatible materials (e.g., strong acids/bases), and monitor for hazardous by-products (e.g., nitro derivatives) using GC-MS or HPLC .

Advanced Research Questions

Q. How can researchers address contradictions in nitrate data caused by analytical or sampling artefacts?

  • Methodology : Use statistical tools like z-scores to identify outliers in skewed datasets (e.g., positively skewed nitrate measurements) . Validate analytical methods via cross-comparison (e.g., ion chromatography vs. calorimetry) and account for sampling biases (e.g., nitric acid adsorption on filters) by applying correction factors derived from control experiments .

Q. What experimental design strategies optimize the synthesis of this compound derivatives for structure-activity studies?

  • Methodology : Employ symmetry-driven crystallization (e.g., vapor diffusion) to obtain single crystals for X-ray diffraction. Analyze intermolecular interactions (e.g., V-shaped configurations, interpenetration) to predict reactivity . Use DFT calculations to model electronic effects of the nitro and chloro groups on reaction pathways .

Q. How do molecular interactions influence the reactivity of this compound in catalytic systems?

  • Methodology : Investigate steric and electronic effects via substituent variation (e.g., replacing chloro with methoxy groups) . Monitor reaction kinetics using in situ FTIR or NMR to identify intermediates. Compare results with analogous compounds (e.g., 4-nitrobenzyl chloride) to isolate substituent-specific trends .

Q. What advanced techniques are recommended for characterizing decomposition by-products of this compound under varying conditions?

  • Methodology : Use tandem mass spectrometry (LC-MS/MS) for high-sensitivity detection of trace by-products. Pair with thermogravimetric analysis (TGA) to study thermal decomposition thresholds and identify hazardous products (e.g., chlorinated volatile organic compounds) .

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